molecular formula C8H13IN2O B2406132 [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol CAS No. 2226183-06-6

[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol

Cat. No.: B2406132
CAS No.: 2226183-06-6
M. Wt: 280.109
InChI Key: IPLROTWDZUSHKD-UHFFFAOYSA-N
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Description

[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol is a chemical compound with the molecular formula C8H13IN2O This compound features a pyrazole ring substituted with an iodine atom at the 5-position and a 2-methylpropyl group at the 2-position, along with a methanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Iodination: The pyrazole ring is then iodinated at the 5-position using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a suitable catalyst.

    Alkylation: The 2-position of the pyrazole ring is alkylated with 2-methylpropyl halide under basic conditions to introduce the 2-methylpropyl group.

    Methanol Substitution: Finally, the 3-position is functionalized with a methanol group through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of hydrogen-substituted pyrazole derivatives

    Substitution: Formation of azide or cyanide-substituted pyrazole derivatives

Scientific Research Applications

[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    [5-Iodo-2-(2-methylpropyl)pyrazole]: Lacks the methanol group at the 3-position.

    [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]ethanol: Contains an ethanol group instead of a methanol group at the 3-position.

    [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]amine: Contains an amine group instead of a methanol group at the 3-position.

Uniqueness

The presence of the methanol group at the 3-position in [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity, solubility, and biological activity, making it unique and valuable for specific applications.

Properties

IUPAC Name

[5-iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IN2O/c1-6(2)4-11-7(5-12)3-8(9)10-11/h3,6,12H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLROTWDZUSHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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